

Technical Guide: Isotopic Labeling of (R)-Lansoprazole-d4

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Compound of Interest

Compound Name: (R)-Lansoprazole-d4

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This technical guide provides an in-depth overview of the isotopic labeling of **(R)-Lansoprazole-d4**, a deuterated analog of the proton pump inhibitor Dexlansoprazole. This document details the precise location of the deuterium labels, outlines a plausible synthetic methodology, presents typical analytical data, and illustrates the key chemical structures and synthetic workflow.

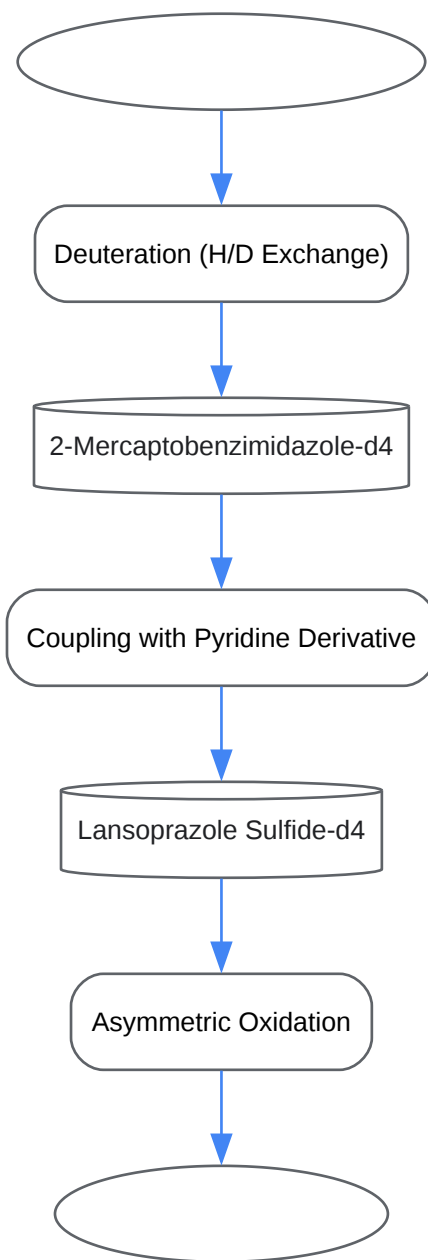
Introduction

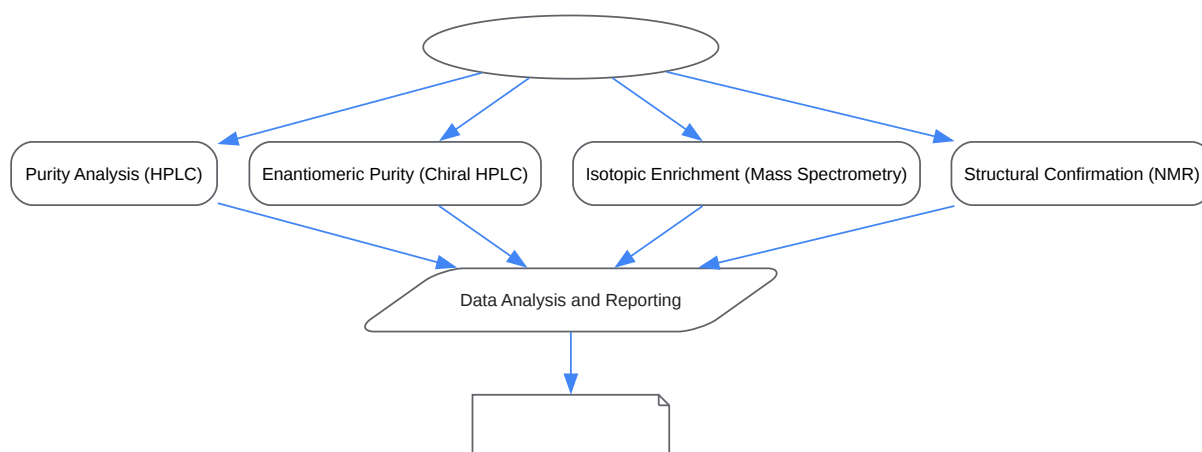
(R)-Lansoprazole, the dextrorotatory enantiomer of Lansoprazole, is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. The deuterated version, **(R)-Lansoprazole-d4**, serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry-based assays. The incorporation of stable isotopes provides a distinct mass shift without significantly altering the physicochemical properties of the molecule.

Position of Isotopic Labeling

The four deuterium atoms in **(R)-Lansoprazole-d4** are located on the benzimidazole ring at positions 4, 5, 6, and 7. This specific labeling pattern is confirmed by its IUPAC name: (R)-2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole-4,5,6,7-d4^{[1][2]}. The molecular formula is C₁₆H₁₀D₄F₃N₃O₂S^[1].

The following diagram illustrates the molecular structure of (R)-Lansoprazole with the deuterium labeling positions clearly marked.





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References

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- 2. pubs.acs.org [pubs.acs.org]
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